molecular formula C12H14N2 B14255224 6,7-Diethylphthalazine CAS No. 441772-76-5

6,7-Diethylphthalazine

Cat. No.: B14255224
CAS No.: 441772-76-5
M. Wt: 186.25 g/mol
InChI Key: KHVWLOSQEDOAGP-UHFFFAOYSA-N
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Description

6,7-Diethylphthalazine is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are characterized by a fused benzene and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethylphthalazine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of diethylphthalic anhydride with hydrazine hydrate, followed by cyclization to form the phthalazine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethylphthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Various halogenating agents and nucleophiles under controlled temperatures.

Major Products:

Scientific Research Applications

6,7-Diethylphthalazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Diethylphthalazine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 6,7-Diethylphthalazine is unique due to the presence of ethyl groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 6,7-Diethylphthalazine with high regioselectivity?

  • Methodological Answer : Use Diels-Alder reactions with 2-substituted furans (e.g., 2-tert-butylfuran) to exploit electronic and steric effects. Computational modeling (e.g., M06-2X/6-311+G(2df,p) DFT calculations) predicts regioselectivity trends, where electron-donating substituents favor crowded products. Validate outcomes via 2D NMR (COSY, NOESY, HMBC, HSQC) for structural confirmation .

Q. How should researchers characterize the electronic properties of this compound to inform reaction design?

  • Methodological Answer : Conduct partial atomic charge analysis and transition-state modeling to assess electrophilic substitution behavior. Solvent effects (e.g., diethyl ether) can be modeled using SMD continuum solvation to refine regioselectivity predictions. Compare activation free energies (ΔG‡) for competing reaction pathways .

Q. What steps mitigate biases in interpreting regioselective reaction outcomes?

  • Methodological Answer : Blind data analysis by independent reviewers reduces confirmation bias. Use control reactions with non-regioselective indolynes (e.g., 4,5- or 5,6-substituted analogs) to benchmark selectivity. Disclose all negative results (e.g., failed transition-state searches) to avoid publication bias .

Q. Mechanistic and Theoretical Exploration

Q. Why does this compound exhibit unique regioselectivity compared to other indolynes?

  • Methodological Answer : Its polarized structure enhances electrophilic substitution at the 6-position. Charge density maps and Natural Bond Orbital (NBO) analysis reveal hyperconjugative interactions stabilizing transition states. Contrast with 4,5-/5,6-indolynes, which lack comparable polarization .

Q. How can machine learning models predict regioselectivity in novel this compound derivatives?

  • Methodological Answer : Train models on datasets combining experimental yields, DFT-derived descriptors (e.g., Fukui indices), and substituent parameters. Validate via leave-one-out cross-validation (LOOCV) and external test sets. Open-source tools like RDKit automate feature engineering .

Properties

CAS No.

441772-76-5

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6,7-diethylphthalazine

InChI

InChI=1S/C12H14N2/c1-3-9-5-11-7-13-14-8-12(11)6-10(9)4-2/h5-8H,3-4H2,1-2H3

InChI Key

KHVWLOSQEDOAGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C=NN=CC2=C1)CC

Origin of Product

United States

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